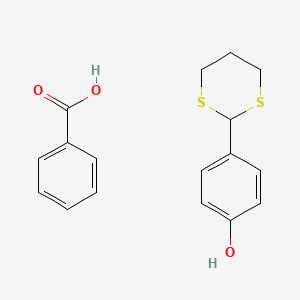

Benzoic acid;4-(1,3-dithian-2-yl)phenol

Description

Overview of the Molecular Architecture and Functional Moieties

The 1,3-dithiane (B146892) group is a versatile functional group in modern organic synthesis, primarily known for its role in "umpolung" or polarity inversion. wikipedia.orgnumberanalytics.com Normally, the carbon atom of a carbonyl group is electrophilic. However, by converting an aldehyde into a 1,3-dithiane, the C-2 proton becomes acidic and can be removed by a strong base, such as n-butyllithium, to generate a nucleophilic carbanion. youtube.com This lithiated dithiane serves as a masked acyl anion, capable of reacting with a wide range of electrophiles like alkyl halides, epoxides, and other carbonyl compounds. youtube.comdnmfaizpur.org This powerful strategy, known as the Corey-Seebach reaction, allows for the formation of carbon-carbon bonds that are otherwise difficult to achieve. wikipedia.orgdnmfaizpur.org

The key features of the 1,3-dithiane moiety include:

Umpolung Reagent : It reverses the polarity of a carbonyl carbon, turning it from an electrophile into a nucleophile.

Protecting Group : Dithianes are robust protecting groups for aldehydes and ketones, stable under both acidic and basic conditions. uwindsor.ca Their removal to regenerate the carbonyl functionality often requires specific reagents like mercury(II) salts or oxidative methods. uwindsor.caorganic-chemistry.org

Synthetic Intermediate : Its stability and predictable reactivity make it a valuable intermediate in the multi-step synthesis of complex natural products. uwindsor.ca

The stability of the 2-lithio-1,3-dithiane anion is attributed to the ability of the adjacent sulfur atoms to stabilize the negative charge. uwindsor.ca

The phenolic hydroxyl (-OH) group is another cornerstone of organic chemistry, significantly influencing the reactivity of the aromatic ring to which it is attached. taylorandfrancis.com

Key characteristics of the phenolic hydroxyl group are:

Acidity : Phenols are generally more acidic than aliphatic alcohols due to the resonance stabilization of the resulting phenoxide anion. nih.gov This acidity allows phenols to readily participate in acid-base reactions.

Activating Group : The hydroxyl group is a potent activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. This high reactivity facilitates reactions like halogenation, nitration, and Friedel-Crafts reactions.

Nucleophilicity : The oxygen atom of the hydroxyl group can act as a nucleophile, for instance, in Williamson ether synthesis or esterification reactions. researchgate.net

Antioxidant Properties : Phenolic compounds are well-known for their ability to scavenge free radicals, a property conferred by the hydrogen-donating ability of the hydroxyl group. nih.govnih.gov

In the context of Benzoic acid; 4-(1,3-dithian-2-yl)phenol (B1276745), the hydroxyl group is positioned meta to the carboxylic acid and ortho to the dithiane-substituted carbon, influencing the electronic properties and reactivity of the entire molecule.

The benzoic acid moiety consists of a carboxyl group (-COOH) attached to a benzene (B151609) ring. This group is fundamental to a vast number of organic compounds and transformations. ijrar.org

The reactivity of benzoic acid can be considered at two locations:

The Carboxyl Group : This group undergoes typical carboxylic acid reactions, including:

Salt formation with bases.

Esterification with alcohols.

Conversion to acid chlorides, amides, and anhydrides.

Reduction to benzyl (B1604629) alcohol.

Decarboxylation , often under heating, to yield benzene.

The Aromatic Ring : The carboxyl group is an electron-withdrawing and deactivating group, which directs incoming electrophiles to the meta position. walshmedicalmedia.com

The presence of the benzoic acid functionality makes the molecule a valuable building block, potentially for creating polymers or as a handle for attachment to other molecules or surfaces. ijrar.orgwalshmedicalmedia.com

Contextualization within Complex Organic Chemistry and Synthesis

The molecule Benzoic acid; 4-(1,3-dithian-2-yl)phenol is a polyfunctional compound, a class of molecules that presents unique challenges and opportunities in synthesis. researchgate.net The synthesis of such a molecule requires careful strategic planning to manage the compatibility of the different functional groups and to introduce them in the correct sequence.

A hypothetical retrosynthetic analysis could envision several pathways:

Dithiane formation first : Starting with 4-hydroxybenzaldehyde (B117250), the aldehyde could be protected as a 1,3-dithiane. The resulting 4-(1,3-dithian-2-yl)phenol would then need to be carboxylated. This step is challenging due to the directing effects of the hydroxyl and dithianyl groups.

Carboxylation first : An alternative might start with a pre-functionalized phenol (B47542), introduce the carboxylic acid moiety, and then attempt formylation followed by dithiane formation. The sequence of these steps would be critical to manage the regioselectivity of the reactions.

Convergent Synthesis : A more advanced strategy could involve the coupling of smaller, pre-functionalized fragments, a common approach in the synthesis of complex molecules.

The presence of three distinct functional groups makes this molecule a candidate for applications as a bifunctional or trifunctional linker in medicinal chemistry or materials science. nih.govresearchgate.net For example, the carboxylic acid could be used as an anchor point, while the phenol and a deprotected carbonyl (from the dithiane) could serve as sites for further elaboration or interaction with biological targets.

Identification of Key Research Gaps and Emerging Opportunities

Despite the well-established chemistry of its individual components, a significant research gap exists for the compound Benzoic acid; 4-(1,3-dithian-2-yl)phenol itself. A survey of scientific literature reveals a lack of dedicated studies on its synthesis, reactivity, and potential applications. This scarcity of information presents several emerging opportunities for investigation:

Systematic Synthetic Studies : There is a clear need for the development and optimization of a reliable synthetic route to this molecule and its isomers. Comparing different synthetic strategies would provide valuable insights into managing the reactivity of polyfunctional aromatics.

Reactivity Profiling : A thorough investigation of the molecule's reactivity is warranted. For instance, how does the presence of the other two groups affect the pKa of the benzoic acid and the phenol? Can the dithiane be selectively metalated without affecting the acidic protons of the other groups? Can the phenol be selectively functionalized?

Medicinal Chemistry Applications : Given that phenols and benzoic acids are common pharmacophores, this molecule could be explored as a scaffold for drug discovery. researchgate.net The dithiane could serve as a masked aldehyde for further reactions or contribute to binding interactions.

Materials Science : Aromatic carboxylic acids and phenols are used in the synthesis of advanced polymers and materials. ijrar.org The unique trifunctional nature of this compound could be exploited to create novel polymers, metal-organic frameworks (MOFs), or self-assembling materials with unique properties. researchgate.netnih.gov

Bifunctional Probes and Linkers : The molecule is ideally suited for development as a chemical tool. For example, it could be developed into a PROTAC (Proteolysis Targeting Chimera) linker or other "chemical inducers of dimerization." researchgate.net

Structure

2D Structure

Properties

CAS No. |

586968-96-9 |

|---|---|

Molecular Formula |

C17H18O3S2 |

Molecular Weight |

334.5 g/mol |

IUPAC Name |

benzoic acid;4-(1,3-dithian-2-yl)phenol |

InChI |

InChI=1S/C10H12OS2.C7H6O2/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10;8-7(9)6-4-2-1-3-5-6/h2-5,10-11H,1,6-7H2;1-5H,(H,8,9) |

InChI Key |

FGUMNZZYYSFTMM-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(SC1)C2=CC=C(C=C2)O.C1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Benzoic Acid; 4 1,3 Dithian 2 Yl Phenol and Analogues

Strategies for the Construction of the 4-(1,3-Dithian-2-yl)phenol (B1276745) Moiety

The formation of the 4-(1,3-dithian-2-yl)phenol core is a critical step that can be achieved through several synthetic routes.

Direct electrophilic aromatic substitution on phenol (B47542) using an electrophilic dithiane source like 2-chloro-1,3-dithiane (B1253039) presents a theoretical pathway. In such a reaction, a Lewis acid catalyst would be required to generate a sufficiently electrophilic dithianyl cation to attack the electron-rich phenol ring. The hydroxyl group of phenol is a powerful activating group and directs substitution to the ortho and para positions. researchgate.net However, this method is challenging due to the high reactivity of the phenol ring, which can lead to polysubstitution and other side reactions. Controlling regioselectivity to favor the desired para isomer over the ortho isomer can also be difficult. While 2-chloro-1,3-dithiane is used as a reagent, its application in direct Friedel-Crafts-type alkylation of phenols is not a commonly reported high-yield strategy. organic-chemistry.org

A more reliable and widely practiced strategy involves the thioacetalization of a pre-functionalized phenolic substrate. The most common precursor for this method is 4-hydroxybenzaldehyde (B117250). This aldehyde undergoes a condensation reaction with 1,3-propanedithiol (B87085) to form the stable 1,3-dithiane (B146892) ring system directly at the desired para position. organic-chemistry.org

This reaction is typically catalyzed by a Brønsted or Lewis acid. organic-chemistry.org A variety of catalysts can be employed to facilitate this transformation, offering flexibility in terms of reaction conditions and compatibility with other functional groups. organic-chemistry.org The use of 4-hydroxybenzaldehyde as the starting material ensures that the dithiane group is introduced exclusively at the position para to the hydroxyl group, circumventing the regioselectivity issues associated with direct substitution on phenol.

Table 1: Selected Catalytic Systems for the Synthesis of 4-(1,3-Dithian-2-yl)phenol from 4-Hydroxybenzaldehyde and 1,3-Propanedithiol

| Catalyst System | Solvent Conditions | Typical Features | Reference |

| p-Toluenesulfonic acid (p-TsOH) | Toluene, Reflux | Standard Brønsted acid catalyst, often requires azeotropic removal of water. | organic-chemistry.org |

| Iodine (I₂) | Dichloromethane (CH₂Cl₂) | Mild conditions, effective catalyst for thioacetalization. | organic-chemistry.org |

| Perchloric acid on Silica (B1680970) (HClO₄-SiO₂) | Solvent-free, Room Temp | Highly efficient and reusable heterogeneous catalyst. | organic-chemistry.org |

| Yttrium triflate (Y(OTf)₃) | Dichloromethane (CH₂Cl₂) | Effective Lewis acid catalyst with high chemoselectivity for aldehydes over ketones. | organic-chemistry.org |

| Tungstophosphoric acid (H₃PW₁₂O₄₀) | Solvent-free | Highly selective solid acid catalyst. | organic-chemistry.org |

Regioselectivity is a crucial aspect of the synthesis. As mentioned, the most effective method for achieving high regioselectivity for the para-isomer is to begin with a substrate that is already functionalized at the 4-position, such as 4-hydroxybenzaldehyde. organic-chemistry.org This precursor-based approach guarantees the formation of 4-(1,3-dithian-2-yl)phenol.

In cases where direct substitution on a phenol ring is attempted, achieving high para-regioselectivity requires careful control of reaction conditions. The use of bulky catalysts or sterically hindered phenol derivatives can sometimes favor substitution at the less sterically crowded para position. However, for producing the specific target compound, the thioacetalization of 4-hydroxybenzaldehyde remains the most synthetically practical and regioselective method. organic-chemistry.org

Incorporation and Derivatization of the Benzoic Acid Moiety

Once 4-(1,3-dithian-2-yl)phenol is synthesized, it can be covalently linked to a benzoic acid derivative through various chemical bonds, most commonly ether or ester linkages.

Etherification: The Williamson ether synthesis is a robust and fundamental method for forming an ether linkage between the phenolic hydroxyl group and a benzoic acid precursor. chem-station.comyoutube.com The synthesis proceeds in two main steps:

Deprotonation: The 4-(1,3-dithian-2-yl)phenol is treated with a suitable base (e.g., sodium hydroxide, potassium carbonate) to deprotonate the acidic phenolic hydroxyl group, forming a nucleophilic sodium or potassium phenoxide intermediate. youtube.com

Nucleophilic Substitution: This phenoxide then undergoes a nucleophilic substitution (SN2) reaction with a benzoic acid derivative containing a good leaving group, such as methyl 4-(bromomethyl)benzoate. chem-station.com The reaction is typically performed in a polar aprotic solvent like DMF or acetonitrile (B52724) to promote the SN2 pathway. chem-station.com

Following the ether linkage formation, a final hydrolysis step (e.g., using NaOH or LiOH) is required to convert the methyl ester into the desired carboxylic acid.

Table 2: Representative Reaction Scheme for Williamson Ether Synthesis

| Step | Reactants | Reagents / Solvent | Product | Purpose | Reference |

| 1 | 4-(1,3-dithian-2-yl)phenol | K₂CO₃, Acetone | Potassium 4-(1,3-dithian-2-yl)phenoxide | Generate nucleophile | utahtech.edu |

| 2 | Phenoxide Intermediate + Methyl 4-(bromomethyl)benzoate | DMF, Heat | Methyl 4-((4-(1,3-dithian-2-yl)phenoxy)methyl)benzoate | Form ether linkage | chem-station.com |

| 3 | Ester Intermediate | NaOH, H₂O/MeOH | 4-((4-(1,3-dithian-2-yl)phenoxy)methyl)benzoic acid | Hydrolyze ester to acid | researchgate.net |

Esterification: An alternative approach is to form an ester linkage. This can be achieved by reacting 4-(1,3-dithian-2-yl)phenol directly with a 4-carboxybenzoyl chloride in the presence of a base like pyridine (B92270) or triethylamine. This reaction couples the phenol's oxygen atom to the carbonyl carbon of the benzoic acid derivative, forming a phenyl ester.

While less direct, forming an amide bond is another valid strategy for linking the two moieties.

Amidation: This approach first requires the chemical modification of the phenol into an aniline. This multi-step conversion typically involves nitration of the phenol, followed by reduction of the resulting nitro group to an amine. The synthesized 4-(1,3-dithian-2-yl)aniline (B14281045) can then participate in a standard amidation reaction with a benzoic acid derivative. The coupling of the amine with a carboxylic acid (like terephthalic acid monomethyl ester) can be promoted by coupling agents (e.g., DCC, EDC) or by converting the carboxylic acid to a more reactive species like an acyl chloride. nih.govdntb.gov.ua

Other Linkage Strategies: Modern cross-coupling reactions could also be employed. For example, a Suzuki coupling could be envisioned between a boronic acid derivative of one moiety and a halide of the other. This would create a direct carbon-carbon bond between the two aromatic rings, offering a different and rigid structural linkage compared to the more flexible ether or amide bonds.

Functionalization of the Benzoic Acid Aromatic Ring

The synthesis of complex aromatic compounds such as "Benzoic acid; 4-(1,3-dithian-2-yl)phenol" hinges on the precise functionalization of the constituent aromatic rings. The introduction of the 1,3-dithianyl group onto a phenolic ring is a key transformation. A highly specific method for the ortho-formylation of para-substituted phenols proceeds via a corresponding 1,3-dithiane intermediate mdpi.com.

One established method involves the reaction of 2-chloro-1,3-dithiane with various substituted phenols. mdpi.com This electrophilic substitution typically occurs at the position ortho to the hydroxyl group. The reaction is generally carried out by first preparing 2-chloro-1,3-dithiane in situ from 1,3-dithiane and N-chlorosuccinimide (NCS) in benzene (B151609), followed by the addition of the phenol. mdpi.com The mixture is stirred for an extended period at room temperature to yield the desired 2-(1,3-dithian-2-yl)phenol derivatives. mdpi.com The yields for this functionalization can vary depending on the substituents present on the phenol ring. mdpi.com

Table 1: Synthesis of 2-(1,3-dithian-2-yl)phenol Analogues

The following table details the synthesis of various phenol derivatives via reaction with 2-chloro-1,3-dithiane, with reported yields between 20-40%. mdpi.com

| Starting Phenol | Resulting Compound | Yield (%) |

|---|---|---|

| p-cresol | 2-(1,3-dithian-2-yl)-4-methylphenol | 20-40 |

| p-methoxyphenol | 2-(1,3-dithian-2-yl)-4-methoxyphenol | 20-40 |

| p-chlorophenol | 2-(1,3-dithian-2-yl)-4-chlorophenol | 20-40 |

| o-cresol | 2-(1,3-dithian-2-yl)-6-methylphenol | 20-40 |

| m-cresol | 2-(1,3-dithian-2-yl)-5-methylphenol | 20-40 |

Further functionalization of the benzoic acid moiety can be achieved through various means. For instance, benzoic acid derivatives can be synthesized from the oxidation of precursor molecules. acs.orgyoutube.com A notable method involves the catalytic oxidation of benzylic halides to the corresponding carboxylic acids using water as the oxidant, which liberates hydrogen gas as the only byproduct. acs.org This transformation is catalyzed by an acridine-based ruthenium pincer complex and is effective for a range of substituted benzylic halides. acs.org

Multi-step Synthesis Design and Convergent Approaches

The construction of architecturally complex molecules like "Benzoic acid; 4-(1,3-dithian-2-yl)phenol" necessitates sophisticated multi-step synthesis design. 1,3-dithianes are exceptionally versatile synthetic building blocks, often serving as masked acyl anions or linchpins in convergent synthesis strategies. researchgate.netresearchgate.net

A convergent approach involves the independent synthesis of key fragments of the target molecule, which are then joined together in the later stages. This strategy is often more efficient than a linear synthesis where the main carbon skeleton is built step-by-step. For the target compound, a convergent synthesis could involve:

Fragment A Synthesis: Preparation of a protected 4-hydroxybenzoic acid derivative, possibly from a readily available starting material like p-hydroxybenzoic acid. rsc.org

Fragment B Synthesis: Preparation of a suitable dithiane precursor, such as 2-lithio-1,3-dithiane. This intermediate is highly valuable for forming carbon-carbon bonds. orgsyn.org

The crucial step in such a design is the coupling of these fragments. The 1,3-dithiane group is particularly useful here, as its C-2 proton can be removed by a strong base like n-butyllithium to form a nucleophilic lithiated intermediate. researchgate.netorgsyn.org This "umpolung" or reversal of polarity allows the dithiane to function as an acyl anion equivalent. researchgate.net This lithiated dithiane can then react with an electrophilic partner, such as a suitably functionalized aromatic halide, to form the core structure of the target molecule. Anion relay chemistry (ARC) represents an advanced linchpin coupling protocol where a sequence of anionic rearrangements allows for the formation of multiple bonds in a controlled manner. organic-chemistry.org

Sustainable and Green Chemistry Aspects in Synthesis

Modern synthetic chemistry places increasing emphasis on sustainable and environmentally benign methodologies. The principles of green chemistry are highly relevant to the synthesis of the title compound and its intermediates. researchgate.netresearchgate.netsynthiaonline.com

Dithiane Formation: Traditional methods for dithioacetalization often require toxic solvents and harsh acid catalysts. researchgate.net Greener alternatives have been developed that offer significant advantages:

Microwave Irradiation: The reaction between an aldehyde (the precursor to the dithiane's C-2) and 1,3-propanedithiol can be performed under solvent-free conditions using microwave irradiation as an energy source. This method dramatically reduces reaction times to as little as five minutes. researchgate.net

Reusable Catalysts: Heterogeneous catalysts like tungstate (B81510) sulfuric acid have proven effective for the thioacetalization of carbonyl compounds under solvent-free conditions. researchgate.net Similarly, perchloric acid adsorbed on silica gel (HClO₄-SiO₂) is an extremely efficient and reusable catalyst for dithiane formation at room temperature. organic-chemistry.org These catalysts are easily separated from the reaction mixture and can be reused, minimizing waste. researchgate.net

Table 2: Green Chemistry Approaches in Synthesis

The table below summarizes sustainable methods applicable to the synthesis of precursors for "Benzoic acid; 4-(1,3-dithian-2-yl)phenol".

| Synthetic Step | Green Method | Key Advantages | Reference |

|---|---|---|---|

| 1,3-Dithiane Formation | Microwave-assisted, solvent-free reaction | Short reaction times (5 min), no toxic solvents | researchgate.net |

| 1,3-Dithiane Formation | Solvent-free reaction with tungstate sulfuric acid catalyst | Excellent yields, simple work-up, reusable catalyst | researchgate.net |

| Benzoic Acid Synthesis | Upcycling of polystyrene waste via photooxidation | Uses waste as a feedstock, mild conditions (light, iron catalyst) | cornell.edu |

| Benzoic Acid Synthesis | Oxidative cleavage from lignin-based compounds | Utilizes renewable biomass as a starting material | rsc.org |

| Benzoic Acid Synthesis | Catalytic oxidation of benzylic halides with water | Avoids sacrificial oxidants, produces H₂ gas as byproduct | acs.org |

Benzoic Acid Synthesis: The industrial production of benzoic acid has traditionally relied on the oxidation of toluene, a petrochemical product. researchgate.net Sustainable alternatives are emerging:

From Renewable Feedstocks: Lignin, a major component of biomass, can be valorized to produce benzoic acid derivatives, offering a greener pathway from renewable resources. rsc.org Microbial synthesis routes have also been developed to produce 4-hydroxybenzoic acid and benzoic acid from renewable feedstocks like L-tyrosine and L-phenylalanine. nih.gov

From Waste Upcycling: Innovative research has demonstrated the conversion of polystyrene waste into benzoic acid. cornell.edu This process uses a mild, catalyst-controlled photooxidation that can be driven by sunlight, transforming a major plastic pollutant into a valuable chemical. cornell.edu

By integrating these green methodologies, the synthesis of "Benzoic acid; 4-(1,3-dithian-2-yl)phenol" can be designed to be more efficient, less hazardous, and environmentally sustainable. synthiaonline.com

Chemical Reactivity and Transformations of Benzoic Acid; 4 1,3 Dithian 2 Yl Phenol

Reactivity at the 1,3-Dithiane (B146892) Center

The 1,3-dithiane group is a cyclic thioacetal, most notably used for its ability to reverse the polarity of the carbon atom at the 2-position. ddugu.ac.inscribd.com This functionality is derived from the reaction of an aldehyde (in this case, 4-hydroxybenzaldehyde) with 1,3-propanedithiol (B87085). scribd.comwikipedia.org

The most significant reaction involving the 1,3-dithiane moiety is the Corey-Seebach reaction, which exemplifies the concept of "umpolung" or polarity inversion. ddugu.ac.inorganic-chemistry.org Normally, the carbon atom of a carbonyl group is electrophilic. ddugu.ac.in However, when converted into a 1,3-dithiane, the C-2 proton becomes weakly acidic (pKa ≈ 30) due to the stabilizing effect of the adjacent sulfur atoms. organic-chemistry.org

Treatment with a strong base, such as n-butyllithium (n-BuLi), deprotonates the C-2 position to form a 2-lithio-1,3-dithiane carbanion. scribd.comorganic-chemistry.org This carbanion is a powerful nucleophile and is considered a "masked" acyl anion. organic-chemistry.orgacs.org This inversion of reactivity from an electrophilic carbonyl carbon to a nucleophilic dithianyl carbanion is the essence of umpolung. ddugu.ac.inorganic-chemistry.org

This nucleophilic center in the lithiated derivative of 4-(1,3-dithian-2-yl)phenol (B1276745) can react with a wide array of electrophiles. ddugu.ac.inorganic-chemistry.org Key reactions include:

Alkylation: Reaction with primary alkyl halides or arenesulfonates proceeds via an SN2 pathway to form a new carbon-carbon bond. ddugu.ac.inorganic-chemistry.org

Reaction with Epoxides: The dithiane anion can open epoxide rings to form β-hydroxy thioacetals. ddugu.ac.inscribd.com

Reaction with Carbonyl Compounds: It adds to aldehydes and ketones to yield α-hydroxy thioacetals after workup. ddugu.ac.in

These reactions are highly valuable in organic synthesis for constructing complex molecules. acs.org After the desired C-C bond formation, the dithiane group can be hydrolyzed back to a carbonyl group, thus unmasking the acyl functionality. organic-chemistry.org

Table 1: Umpolung Reactions of 2-Lithio-1,3-dithiane Derivatives

| Electrophile | Product Type after Reaction | Product Type after Hydrolysis | Reference |

|---|---|---|---|

| Alkyl Halide (R-X) | 2-Alkyl-1,3-dithiane | Ketone | ddugu.ac.in |

| Epoxide | 2-(β-Hydroxyalkyl)-1,3-dithiane | β-Hydroxy ketone | ddugu.ac.inscribd.com |

| Aldehyde/Ketone (R₂C=O) | 2-(α-Hydroxyalkyl)-1,3-dithiane | α-Hydroxy ketone | ddugu.ac.inorganic-chemistry.org |

| Carbon Dioxide (CO₂) | 1,3-Dithiane-2-carboxylic acid | α-Keto acid | ddugu.ac.inscribd.com |

The sulfur atoms in the 1,3-dithiane ring are susceptible to oxidation. Oxidation can lead to the formation of sulfoxides and sulfones. For instance, asymmetric oxidation of 2-acyl-1,3-dithianes using specific reagents like [(8,8-dimethoxycamphoryl)sulfonyl]oxaziridine can produce chiral sulfoxides, which are valuable in asymmetric synthesis. orgsyn.org The oxidation of the dithiane itself can be a step in certain deprotection protocols to regenerate the carbonyl group. organic-chemistry.org

Conversely, the entire dithiane group can be reduced to a methylene (B1212753) group (–CH₂–). This desulfurization is typically achieved using Raney Nickel, providing a method to convert a carbonyl group into a CH₂ group after an intermediate umpolung reaction. ddugu.ac.in

The primary ring-opening reaction for the 1,3-dithiane group is its hydrolysis back to the parent carbonyl compound. This deprotection is crucial for revealing the functional group that the dithiane was protecting or masking. organic-chemistry.org This process often requires specific reagents due to the stability of the dithiane ring. organic-chemistry.org Common methods include the use of mercury(II) salts (e.g., HgCl₂), oxidative reagents (e.g., N-halosuccinimides, bis(trifluoroacetoxy)iodobenzene), or other Lewis acids. organic-chemistry.orgorganic-chemistry.orgacs.org

Ring contraction reactions have also been observed in substituted 1,3-dithiane systems. For example, 1,3-dithian-5-ols can undergo stereospecific ring contraction to form 4-hydroxymethyl-1,3-dithiolans under certain conditions. rsc.org While not directly applicable to the parent 4-(1,3-dithian-2-yl)phenol, it demonstrates the potential for rearrangements within the dithiane framework under specific synthetic routes. rsc.org

Transformations Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group in 4-(1,3-dithian-2-yl)phenol is a versatile handle for further chemical modification. It can be derivatized through reactions at the oxygen atom or act as a powerful directing group for substitutions on the aromatic ring. byjus.com

The acidic proton of the phenolic hydroxyl group can be readily removed by a base to form a highly nucleophilic phenoxide ion. This anion can then participate in nucleophilic substitution reactions with various electrophiles.

O-Alkylation: This reaction, often a Williamson ether synthesis, involves treating the phenoxide with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents to form an ether. rsc.org

O-Acylation: This involves the reaction of the phenol (B47542) with an acylating agent like an acyl chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine) to form a phenolic ester. rsc.org Recently, methods using organic salts as acylating reagents have also been developed. rsc.org

These derivatizations are useful for protecting the hydroxyl group or for modifying the electronic and physical properties of the molecule.

Table 2: Derivatization of the Phenolic Hydroxyl Group

| Reaction Type | Reagent | Product | Reference |

|---|---|---|---|

| O-Alkylation | Alkyl Halide (e.g., CH₃I) + Base | Aryl Ether (Anisole derivative) | rsc.org |

| O-Acylation | Acyl Chloride (e.g., CH₃COCl) + Base | Phenolic Ester (Acetate ester) | rsc.org |

| O-Acylation | Acid Anhydride (e.g., (CH₃CO)₂O) + Base | Phenolic Ester (Acetate ester) | rsc.org |

The hydroxyl group is a strongly activating, ortho, para-directing group for electrophilic aromatic substitution (EAS). byjus.commakingmolecules.com In 4-(1,3-dithian-2-yl)phenol, the para position is blocked by the dithiane substituent. Therefore, electrophilic attack is directed primarily to the two equivalent ortho positions (C-2 and C-6) relative to the hydroxyl group. The dithiane group itself is generally considered to be electron-withdrawing and deactivating, which would further favor substitution at the positions activated by the hydroxyl group.

Common EAS reactions for phenols include:

Halogenation: Phenols react readily with bromine or chlorine, often without a Lewis acid catalyst, to produce halogenated phenols. byjus.com With bromine water, polybromination to give 2,6-dibromo-4-(1,3-dithian-2-yl)phenol would be expected. byjus.com

Nitration: Reaction with dilute nitric acid typically yields a mixture of ortho- and para-nitrophenols. byjus.com In this case, 2-nitro-4-(1,3-dithian-2-yl)phenol would be the expected product.

Friedel-Crafts Reactions: While the free phenol can be problematic for Friedel-Crafts alkylation and acylation due to complexation with the Lewis acid catalyst, these reactions can be performed on the corresponding aryl ether (e.g., the anisole (B1667542) derivative from O-alkylation). libretexts.org

The high reactivity of the phenol ring allows for the introduction of a variety of substituents, further expanding the synthetic utility of the core molecule. byjus.com

Reactions Influenced by Hydrogen Bonding (O–H…S interactions)

The presence of both a hydroxyl (O-H) group on the phenol ring and sulfur atoms within the 1,3-dithiane moiety introduces the possibility of intramolecular hydrogen bonding. While hydrogen bonds involving sulfur as an acceptor (O–H…S) are generally weaker than those involving oxygen or nitrogen, they can still influence the conformation and reactivity of the molecule.

In the case of Benzoic acid; 4-(1,3-dithian-2-yl)phenol, an intramolecular hydrogen bond could form between the phenolic proton and one of the sulfur atoms of the dithiane ring. This interaction would depend on the rotational freedom of the dithiane group relative to the phenol ring. Such a hydrogen bond could impact the acidity of the phenolic proton and the nucleophilicity of the sulfur atoms. Theoretical calculations and spectroscopic studies would be necessary to confirm the presence and strength of such an interaction. In related phenolic compounds, intramolecular hydrogen bonding has been shown to affect their antioxidant properties and reactivity. nih.gov For instance, the bond dissociation free energies of phenolic O-H bonds, a measure of their hydrogen-donating capacity, are influenced by the presence of ortho-substituents capable of forming hydrogen bonds. nih.gov

Intermolecularly, the phenolic hydroxyl group can participate in hydrogen bonding with other molecules of the same compound, leading to the formation of dimers or larger aggregates in the solid state or in concentrated solutions. youtube.com This is a common characteristic of phenols and influences their physical properties such as melting and boiling points. youtube.com The carboxylic acid group also readily forms strong intermolecular hydrogen bonds, typically resulting in a dimeric structure in the solid state.

Reactivity of the Benzoic Acid Functionality

The benzoic acid portion of the molecule exhibits reactivity characteristic of both the carboxylic acid group and the aromatic ring.

The carboxylic acid group is readily converted into a variety of derivatives through standard synthetic methodologies. These transformations are fundamental in organic synthesis and are often employed to modify the properties of the parent molecule or to facilitate further reactions.

Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) or a coupling agent (e.g., dicyclohexylcarbodiimide, DCC) will yield the corresponding ester. The choice of alcohol determines the nature of the resulting ester.

Amide Formation: Treatment with an amine, often activated by a coupling reagent such as DCC or converted to an acid chloride first, will produce the corresponding amide. This reaction is robust and allows for the introduction of a wide range of substituents.

Anhydride Formation: Dehydration of the carboxylic acid, typically by heating with a dehydrating agent like acetic anhydride or by reaction of the corresponding carboxylate salt with an acyl chloride, can lead to the formation of a benzoic anhydride derivative.

The following table summarizes common derivatization reactions of the carboxylic acid functionality.

| Reagent | Product Type | General Reaction Conditions |

| Alcohol (R'-OH), Acid Catalyst | Ester | Heating |

| Thionyl Chloride (SOCl₂) | Acyl Chloride | Typically in an inert solvent |

| Amine (R'R''NH), Coupling Agent | Amide | Room temperature or gentle heating |

Chemoselectivity and Stereochemical Considerations in Reactions

The presence of multiple reactive sites in Benzoic acid; 4-(1,3-dithian-2-yl)phenol makes chemoselectivity a critical consideration in its chemical transformations. For instance, when using a reducing agent, the relative reactivity of the carboxylic acid and the dithiane group must be considered. Strong reducing agents like lithium aluminum hydride can reduce carboxylic acids, while the dithiane group is generally stable to these conditions. youtube.com Conversely, the dithiane ring can be cleaved under specific oxidative or hydrolytic conditions, often involving mercury(II) salts, to regenerate a carbonyl group. acs.orgyoutube.comorganic-chemistry.org

A key feature of the 1,3-dithiane group is its ability to undergo "umpolung" or polarity reversal. youtube.comorganic-chemistry.org The proton at the C2 position of the dithiane ring is acidic (pKa ≈ 31) and can be removed by a strong base like n-butyllithium to form a stabilized carbanion. youtube.comorganic-chemistry.org This nucleophilic carbon can then react with a variety of electrophiles, such as alkyl halides, epoxides, and carbonyl compounds. organic-chemistry.orgscribd.comorganic-chemistry.org In the context of Benzoic acid; 4-(1,3-dithian-2-yl)phenol, the presence of two acidic protons (phenolic and carboxylic) would require careful choice of base and reaction conditions to achieve selective deprotonation of the dithiane. A non-nucleophilic base would be necessary to avoid reaction at the carboxylic acid.

From a stereochemical perspective, if the substituents on the aromatic rings or any reactants are chiral, the formation of diastereomers is possible. For example, in reactions involving the dithiane anion, if the electrophile is chiral, the product may be a mixture of diastereomers. acs.org Similarly, if a chiral center is introduced elsewhere in the molecule, the existing structural features could influence the stereochemical outcome of subsequent reactions.

Mechanistic Investigations of Reactions Involving Benzoic Acid; 4 1,3 Dithian 2 Yl Phenol

Reaction Pathway Elucidation and Intermediates Identification

The elucidation of a reaction pathway and the identification of transient intermediates are cornerstones of mechanistic chemistry. For Benzoic acid; 4-(1,3-dithian-2-yl)phenol (B1276745), potential reactions can be centered around the three key functional moieties: the benzoic acid, the phenol (B47542), and the 1,3-dithiane (B146892).

A pivotal reaction pathway for the 1,3-dithiane group is the Corey-Seebach reaction, which involves the "umpolung" or reversal of polarity of the carbonyl group that the dithiane is protecting. jk-sci.comorganic-chemistry.orgwikipedia.org In this process, the proton at the C2 position of the dithiane ring is acidic and can be removed by a strong base like n-butyllithium to form a 2-lithio-1,3-dithiane intermediate. jk-sci.comorganic-chemistry.orgwikipedia.orgnih.govencyclopedia.pub This lithiated species is a powerful nucleophile, effectively acting as a masked acyl anion. jk-sci.comorganic-chemistry.org This intermediate can then react with a wide range of electrophiles, such as alkyl halides, epoxides, and carbonyl compounds. jk-sci.comwikipedia.org Computational studies on the reaction of 2-aryl-1,3-dithianes with electrophiles have suggested a two-electron pathway for these transformations. researchgate.net

Another important reaction pathway involves the palladium-catalyzed cross-coupling of the 2-aryl-1,3-dithiane. A proposed catalytic cycle for this reaction suggests that a key step is the transmetalation/ligand exchange, where the pre-coordination of the sulfur atom to the palladium center increases the acidity of the C2 proton, facilitating the transmetalation process. brynmawr.edu

The benzoic acid moiety can undergo decarboxylation under certain conditions. Mechanistic studies on the decarboxylation of aromatic acids have revealed that both ionic and free-radical pathways are possible. unt.edunih.gov The ionic pathway is often promoted by acid, where electrophilic attack by a proton leads to the displacement of carbon dioxide. nist.gov The presence of electron-releasing groups, such as the hydroxyl group in the para position of the target molecule, is known to activate the aromatic ring towards protolytic decarboxylation. nist.govacs.org In some cases, the reaction may proceed through the formation of an aromatic anhydride (B1165640) intermediate, which can then decompose. unt.edu

The phenolic group, being an activating group, directs electrophilic substitution to the ortho and para positions of the benzene (B151609) ring. rsc.orgnih.gov Since the para position is already substituted, reactions involving electrophiles would be expected to occur at the ortho position.

The formation of the 4-(1,3-dithian-2-yl)phenol moiety itself typically involves the reaction of a corresponding aldehyde with 1,3-propanedithiol (B87085), often under acidic conditions. nih.govencyclopedia.puborganic-chemistry.org

Table 1: Key Intermediates in Reactions of Benzoic acid; 4-(1,3-dithian-2-yl)phenol

| Intermediate | Generating Reaction | Subsequent Reactivity |

| 2-Lithio-1,3-dithiane | Deprotonation with strong base (e.g., n-BuLi) | Nucleophilic attack on electrophiles |

| Aryl radical | Decarboxylation of benzoic acid | Radical coupling or hydrogen abstraction |

| Aryl cation | Protolytic decarboxylation of benzoic acid | Reaction with nucleophiles |

| Phenoxonium ion | Oxidation of the phenol | Electrophilic aromatic substitution |

| Anhydride | Reaction between two benzoic acid molecules | Decomposition to form aryl radicals |

Kinetic Studies and Rate-Determining Steps

Kinetic studies are crucial for understanding the sequence of events in a reaction mechanism and for identifying the rate-determining step. While specific kinetic data for reactions of "Benzoic acid; 4-(1,3-dithian-2-yl)phenol" are not extensively documented, principles from related systems can be applied.

For the Corey-Seebach reaction, the deprotonation of the 1,3-dithiane is generally a fast step in the presence of a strong base. The subsequent reaction of the lithiated dithiane with an electrophile is often the rate-determining step. In the gas phase, it has been observed that the deprotonation of 1,3-dithianes can be in competition with elimination reactions. utk.eduacs.org

In the decarboxylation of benzoic acids, the rate is significantly influenced by the substituents on the aromatic ring. The presence of the electron-donating hydroxyl group in the para position of the target molecule would be expected to increase the rate of decarboxylation, particularly in acid-catalyzed reactions. nist.govacs.org Studies have shown that for hydroxy-activated benzoic acids, decarboxylation can be significantly faster than for unactivated acids. nist.gov

For palladium-catalyzed cross-coupling reactions of 2-aryl-1,3-dithianes, kinetic studies have been initiated to gain a more complete understanding of the mechanism, with the transmetalation step being a likely candidate for the rate-determining step. brynmawr.edu

Role of Catalysis in Directing Reaction Mechanisms

Catalysts play a pivotal role in not only accelerating reactions but also in directing them towards specific pathways and products.

Lewis and Brønsted Acid Catalysis: The formation of the 1,3-dithiane moiety itself is typically catalyzed by a Lewis acid (e.g., BF₃, TiCl₄, AlCl₃) or a Brønsted acid. nih.govencyclopedia.puborganic-chemistry.orgwikipedia.orgyoutube.comnih.gov The acid activates the carbonyl group towards nucleophilic attack by the thiol groups of 1,3-propanedithiol. Brønsted acids have also been shown to catalyze the ortho-selective functionalization of phenols. rsc.orgnih.gov

Base Catalysis: Strong bases, most notably n-butyllithium, are essential for the deprotonation of the 1,3-dithiane to generate the nucleophilic 2-lithio-1,3-dithiane intermediate, which is central to the Corey-Seebach reaction. jk-sci.comorganic-chemistry.orgwikipedia.orgnih.govencyclopedia.pub Lewis bases can also be used to catalyze the addition of silyl-dithianes to electrophiles. nih.gov

Transition Metal Catalysis: Palladium catalysts are effective for the cross-coupling of 2-aryl-1,3-dithianes with aryl halides. brynmawr.edu Iron-based catalysts have been developed for the regioselective oxidation of phenols, demonstrating the ability of transition metals to control the position of functionalization. mpg.de

Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool. For instance, thiourea-based catalysts have been shown to control the regioselectivity of the chlorination of phenols, directing the substitution to either the ortho or para position with high selectivity. scientificupdate.comnih.gov

Table 2: Catalysts and Their Roles in Reactions of Related Moieties

| Catalyst Type | Example | Role |

| Lewis Acid | BF₃, AlCl₃ | Activation of carbonyls for dithiane formation |

| Brønsted Acid | TfOH | Ortho-selective functionalization of phenols |

| Strong Base | n-Butyllithium | Deprotonation of 1,3-dithiane |

| Transition Metal | Palladium(II) acetate | Cross-coupling of aryl dithianes |

| Organocatalyst | Thiourea derivatives | Regioselective halogenation of phenols |

Isotope Labeling and Stereochemical Analyses

Isotope labeling and stereochemical studies provide some of the most definitive evidence for proposed reaction mechanisms.

Isotope Labeling: The synthesis of isotopically labeled 1,3-dithianes allows for the tracking of atoms throughout a reaction sequence, providing clear evidence for bond-forming and bond-breaking steps. For the decarboxylation of the benzoic acid moiety, the use of ¹³C/¹²C Kinetic Isotope Effects (KIEs) can help to distinguish between different mechanistic pathways. nih.gov A significant KIE at the carboxylic carbon would support a mechanism where the C-C bond is broken in the rate-determining step.

Stereochemical Analyses: The 1,3-dithiane moiety can be used to introduce new stereocenters with a high degree of control. The addition of 2-lithio-1,3-dithianes to chiral aldehydes and ketones can proceed with high diastereoselectivity. cdnsciencepub.com The stereochemical outcome can often be predicted using models such as the Felkin-Anh model for nucleophilic addition to carbonyls. Organocatalytic methods have also been developed for the stereoselective addition of dithiane derivatives to electrophiles like nitroalkenes, achieving high enantiomeric excesses. rsc.org Furthermore, stereoselective rearrangements of dithianes, such as the dual 1,3-sulfur rearrangement, have been utilized in the synthesis of complex molecules. acs.orgacs.org The use of chiral 1,3-dithiane oxides has also been explored to control stereoselectivity in reactions. cardiff.ac.uk

Advanced Spectroscopic and Structural Elucidation of Benzoic Acid; 4 1,3 Dithian 2 Yl Phenol

High-Resolution Nuclear Magnetic Resonance Spectroscopy (2D NMR, Solid-State NMR)

While detailed 2D NMR and solid-state NMR data for this specific co-crystal are not extensively reported in the available literature, the expected ¹H and ¹³C NMR chemical shifts for the individual components, benzoic acid and 4-(1,3-dithian-2-yl)phenol (B1276745), can be predicted based on established principles. In a co-crystal, these shifts would be subtly perturbed by the intermolecular interactions, such as hydrogen bonding, providing valuable information about the local chemical environments. For instance, the acidic proton of benzoic acid would likely exhibit a significant downfield shift in the ¹H NMR spectrum upon co-crystallization, indicative of its involvement in strong hydrogen bonding.

High-Resolution Mass Spectrometry (e.g., ESI-MS, FT-ICR MS) for Molecular Formula Confirmation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the molecular formulas of the constituent molecules and for studying their fragmentation patterns. For the individual components of the co-crystal, the expected molecular weights are:

Benzoic Acid (C₇H₆O₂): 122.0368 g/mol

4-(1,3-dithian-2-yl)phenol (C₁₀H₁₂OS₂): 212.0330 g/mol

In an ESI-MS experiment, one would expect to observe ions corresponding to the protonated or deprotonated forms of these individual molecules. The fragmentation analysis would further corroborate their structures. For example, benzoic acid would likely lose a hydroxyl radical or a carboxyl group, while 4-(1,3-dithian-2-yl)phenol might show fragmentation of the dithiane ring.

X-ray Crystallography for Precise Molecular and Supramolecular Structure Determination

X-ray crystallography has been instrumental in determining the precise three-dimensional structure of the "Benzoic acid; 4-(1,3-dithian-2-yl)phenol" co-crystal. Studies have shown that this co-crystal crystallizes in the monoclinic space group P2₁/n. The fundamental building block of the crystal structure is a hydrogen-bonded trimer, where one molecule of 4-(1,3-dithian-2-yl)phenol is linked to two molecules of benzoic acid through O-H···O hydrogen bonds.

Interactive Table: Crystal Data and Structure Refinement for Benzoic acid; 4-(1,3-dithian-2-yl)phenol

| Parameter | Value |

|---|---|

| Empirical formula | C₁₇H₁₈O₃S₂ |

| Formula weight | 334.44 |

| Temperature | 296(2) K |

| Wavelength | 1.54184 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Fourier-transform infrared (FT-IR) spectroscopy provides valuable insights into the functional groups present in the co-crystal and how they are affected by intermolecular interactions. The FT-IR spectrum of "Benzoic acid; 4-(1,3-dithian-2-yl)phenol" shows characteristic bands for both components. For instance, the O-H stretching vibration of the carboxylic acid group in benzoic acid is typically observed as a broad band in the region of 2500-3300 cm⁻¹. The position and shape of this band are highly sensitive to hydrogen bonding. The C=O stretching vibration of the carboxylic acid is also a key diagnostic peak. The spectrum would also feature bands corresponding to the C-S and other vibrations of the 4-(1,3-dithian-2-yl)phenol moiety.

Electronic Absorption and Emission Spectroscopy for Electronic Structure Probing

Electronic absorption and emission spectroscopy, such as UV-Vis and fluorescence spectroscopy, can be used to investigate the electronic structure of the co-crystal. The UV-Vis spectrum would be expected to be a superposition of the spectra of the individual components, potentially with some shifts in the absorption maxima due to the intermolecular interactions in the solid state. These studies can provide information about the electronic transitions within the aromatic rings and other chromophores in the molecules.

Computational and Theoretical Studies of Benzoic Acid; 4 1,3 Dithian 2 Yl Phenol

Quantum Chemical Calculations (e.g., DFT) for Geometry Optimization and Electronic Structure

No published data from Density Functional Theory (DFT) or other quantum chemical calculations for the geometry optimization and electronic structure analysis of "Benzoic acid; 4-(1,3-dithian-2-yl)phenol" could be located. Such studies would typically provide insights into bond lengths, bond angles, dihedral angles, and the distribution of electron density within the molecule.

Prediction of Reaction Mechanisms and Energetics

There is no available research predicting reaction mechanisms or the energetics of reactions involving "Benzoic acid; 4-(1,3-dithian-2-yl)phenol" through computational methods. This type of investigation would be essential for understanding its potential chemical transformations, stability, and reactivity pathways.

Computational Spectroscopy for Interpretation of Experimental Data

No computational spectroscopy studies, which would help in the interpretation of experimental data like NMR, IR, or UV-Vis spectra for "Benzoic acid; 4-(1,3-dithian-2-yl)phenol (B1276745)," have been published. These theoretical calculations are vital for assigning spectral peaks to specific molecular vibrations or electronic transitions.

Exploration of Electronic Properties and Reactivity Descriptors

Information on the calculated electronic properties and reactivity descriptors for "Benzoic acid; 4-(1,3-dithian-2-yl)phenol" is not present in the current body of scientific literature. Such data, often derived from the outputs of quantum chemical calculations, would include parameters like HOMO-LUMO energy gaps, ionization potential, electron affinity, and electrostatic potential maps, which are fundamental to predicting the chemical behavior of a molecule. explorationpub.comresearchgate.net

Emerging Applications and Contributions to Material Science and Supramolecular Chemistry

Building Block in the Synthesis of Complex Organic Architectures

"Benzoic acid; 4-(1,3-dithian-2-yl)phenol" is a trifunctional building block with significant potential for constructing complex organic molecules. The 1,3-dithiane (B146892) moiety serves as a masked carbonyl group, a well-established synthetic tool known as an acyl anion equivalent. uwindsor.ca This feature allows for the strategic unmasking of an aldehyde or ketone at a late stage of a synthesis. uwindsor.ca The versatility of the dithiane group is highlighted by its use in conjugate addition reactions to form intricate alkaloid skeletons. uwindsor.ca

The phenolic hydroxyl and carboxylic acid groups provide additional points for molecular elaboration. The phenol (B47542) can be alkylated to introduce linkers suitable for macrocyclization, while the carboxylic acid can be readily converted to amides or esters, facilitating the assembly of larger structures. core.ac.ukcam.ac.uk The combination of these functionalities makes this compound a promising candidate for diversity-oriented synthesis, a strategy for the rapid generation of libraries of complex molecules, including macrocycles. core.ac.ukcam.ac.uk While specific applications in the total synthesis of natural products are not yet widely reported, the inherent functionalities of the molecule suggest a broad scope of utility.

Role in Supramolecular Assemblies and Crystal Engineering

In the field of crystal engineering, "Benzoic acid; 4-(1,3-dithian-2-yl)phenol" is a compelling candidate for the construction of ordered supramolecular structures due to its capacity for forming strong and directional hydrogen bonds. rsc.orgacs.orgnih.gov The carboxylic acid and phenol groups are primary drivers of self-assembly.

The carboxylic acid moiety can form robust O-H···O hydrogen bonds, often resulting in the formation of a stable dimeric synthon. rsc.org The phenolic group is also a potent hydrogen bond donor. acs.org In co-crystals, these two groups can engage in predictable hydrogen-bonding patterns. nih.gov For example, studies with analogous benzoic acids have shown that they can form well-defined networks with other molecules, such as capping chains of zwitterionic amino acids. nih.gov A particularly strong interaction that can be anticipated is the phenol-phenolate (PhOH···PhO⁻) supramolecular heterosynthon in ionic cocrystals, which is known to form reliable and robust extended structures. acs.org

Integration into Polymeric Systems and Functional Materials

The development of functional polymers—polymers endowed with specific reactive groups—is a major focus of modern materials science. advancedsciencenews.comcolby.edu "Benzoic acid; 4-(1,3-dithian-2-yl)phenol" is a promising monomer for creating such materials, with both the phenol and carboxylic acid groups offering sites for polymerization.

The phenolic hydroxyl, for instance, can be used in the synthesis of polyesters and polyethers. The creation of reactive polyesters bearing pendant phenol groups is a known strategy for producing precursors to crosslinked and other functional polymers. scielo.br By analogy, incorporating "Benzoic acid; 4-(1,3-dithian-2-yl)phenol" into a polymer backbone would yield a material with pendant dithiane and carboxylic acid groups, which could then be chemically modified after polymerization.

The dithiane group itself can impart valuable properties to materials. For example, dithiane-containing thin films have been shown to enhance the performance of perovskite solar cells by passivating defects. mdpi.com Furthermore, polymers functionalized with thiol groups, which can be seen as related to the dithiane structure, have demonstrated efficacy as adsorbents for heavy metals. researchgate.net Thus, polymers derived from "Benzoic acid; 4-(1,3-dithian-2-yl)phenol" could find applications in fields ranging from electronics to environmental science.

Potential in Sensing and Detection Technologies (Non-biological)

The molecular structure of "Benzoic acid; 4-(1,3-dithian-2-yl)phenol" possesses features that make it a candidate for the development of non-biological chemical sensors. The phenol and carboxylic acid functionalities can serve as recognition sites for analytes through hydrogen bonding.

While this specific compound has not been reported as a sensor, related molecules have shown promise in this area. For example, fluorescent chemosensors based on dithienopyrrole derivatives have been successfully used to detect herbicides. scielo.brresearchgate.net The sulfur atoms in the dithiane ring of the target molecule could also potentially interact with certain analytes, such as heavy metal ions.

A particularly promising avenue for its application in sensing is through its use as a building block for metal-organic frameworks (MOFs). nih.govresearchgate.netnih.gov The functional groups of the molecule could be used to construct a porous framework with tailored cavities for the selective binding of guest molecules. The interactions between the guest and the functionalized pores could then generate a detectable signal. The successful synthesis of MOFs from other functionalized dicarboxylate ligands for applications such as gas separation suggests that dithiane-containing analogues could yield materials with novel sensing capabilities. rsc.org

Catalytic Applications and Ligand Design

The design of effective ligands for transition metal catalysts is a cornerstone of modern synthetic chemistry. nih.govrsc.org "Benzoic acid; 4-(1,3-dithian-2-yl)phenol" offers multiple potential coordination sites, including the oxygen atoms of the phenol and carboxylic acid, and the sulfur atoms of the dithiane ring, making it a versatile candidate for the development of new multidentate ligands. researchgate.net

Ligands that combine a phenol with other donor atoms have proven to be effective in a variety of catalytic processes. researchgate.net The subject molecule could function as a bidentate or even a tridentate ligand, potentially bridging multiple metal centers or forming a stable chelate with a single metal ion. The architecture of a ligand is known to have a profound effect on the properties of the resulting metal complex, and the specific geometry of this molecule could lead to novel catalytic activities. nih.gov

While there are no direct reports of its use in catalysis, its structural components are present in established catalytic systems. For example, rigid macrocycles containing phenol groups have been employed as hydrogen-bond-donating catalysts in Diels-Alder reactions. researchgate.net The carboxylic acid could also serve to anchor the molecule to a solid support, creating a recyclable heterogeneous catalyst. The sulfur atoms of the dithiane could coordinate to soft metals, thereby modulating the electronic environment and reactivity of the catalytic center. nih.gov The synthesis of metal complexes with this ligand and the investigation of their catalytic properties represent a promising area for future research.

Future Research Directions and Interdisciplinary Prospects

Development of Novel and More Efficient Synthetic Pathways

The synthesis of 1,3-dithianes is a well-established process in organic chemistry, typically involving the acid-catalyzed reaction of 1,3-propanedithiol (B87085) with a corresponding aldehyde or ketone. organic-chemistry.orgscribd.comorgsyn.org For Benzoic acid, 4-(1,3-dithian-2-yl)phenol (B1276745), the conventional approach would likely involve the protection of 4-hydroxy-3-carboxybenzaldehyde. However, future research could focus on developing more streamlined and efficient synthetic routes.

Innovations could involve the use of novel catalytic systems that offer higher yields and milder reaction conditions. For instance, tungstate (B81510) sulfuric acid has been demonstrated as a recyclable and environmentally benign catalyst for thioacetalization under solvent-free conditions. researchgate.net Similarly, catalysts like yttrium triflate and iodine have shown high efficiency and chemoselectivity in the formation of dithianes. organic-chemistry.org Research into one-pot syntheses that combine the dithiane formation with other transformations, such as the synthesis of the benzoic acid moiety from more sustainable feedstocks like CO2, presents a significant area for advancement. researchgate.netdiva-portal.org Another promising direction is the direct electrophilic substitution of a 2-chloro-1,3-dithiane (B1253039) onto a phenol (B47542), a method that introduces a protected formyl group in a single step and has been used to prepare various 2-(1,3-dithianyl)phenols. mdpi.com

| Catalyst Type | Potential Advantages for Synthesis | Relevant Findings |

| Lewis/Brønsted Acids | Standard, well-understood mechanism. | Commonly used for dithiane formation from carbonyls and dithiols. organic-chemistry.org |

| Solid-Supported Acids | Catalyst recyclability, solvent-free conditions, green chemistry. | Tungstate sulfuric acid and H-Y zeolite have been used for efficient thioacetalization. researchgate.netresearchgate.net |

| Iodine | Mild conditions, high chemoselectivity. | Catalyzes the protection of aldehydes and ketones as thioacetals. organic-chemistry.orgscribd.com |

Exploration of Undiscovered Reactivity Patterns and Transformations

The 1,3-dithiane (B146892) group is renowned for its role in "umpolung" or polarity inversion chemistry. uwindsor.caresearchgate.net The protons at the C2 position of the dithiane ring are acidic and can be removed by a strong base like n-butyllithium to form a nucleophilic carbanion. youtube.com This carbanion, an acyl anion equivalent, can react with a wide range of electrophiles, including alkyl halides, epoxides, and carbonyl compounds. scribd.comyoutube.com

Future research on Benzoic acid, 4-(1,3-dithian-2-yl)phenol could explore the unique interplay between its three functional groups. The electron-donating phenol and electron-withdrawing carboxylic acid groups on the aromatic ring could modulate the acidity of the dithiane protons, potentially allowing for selective deprotonation and functionalization without the need for protecting groups on the phenol or acid. Furthermore, the lithiated dithiane could participate in intramolecular reactions, such as cyclization onto an activated carboxylic acid derivative. Another avenue involves transformations of the dithiane ring itself, which can be converted to other functional groups, such as difluoromethyl groups or, more commonly, deprotected to reveal the parent carbonyl group under specific oxidative or hydrolytic conditions. organic-chemistry.org

Integration with Artificial Intelligence and Machine Learning in Chemical Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing materials science and drug discovery by enabling rapid, data-driven design and optimization. youtube.comduke.edu These computational tools can be powerfully integrated into the study of Benzoic acid, 4-(1,3-dithian-2-yl)phenol.

Generative ML models could explore the vast chemical space around this core structure to design novel derivatives with specific, desirable properties. scholar9.comresearchgate.net By training on existing chemical databases, these models can propose new molecules that are synthetically feasible. researchgate.net Concurrently, predictive ML models, augmented with physics-based simulations like Density Functional Theory (DFT), can forecast the properties of these new designs, such as their electronic characteristics, stability, or potential as monomers in polymers. youtube.comrsc.org This approach significantly accelerates the discovery cycle, reducing reliance on time-consuming trial-and-error experimentation. youtube.com For instance, ML could be employed to screen for optimal catalysts for the synthesis of this compound or predict the NMR chemical shifts and other spectroscopic properties of its derivatives. researchgate.netresearchgate.net

| AI/ML Application | Potential Impact on Research | Supporting Concepts |

| Generative Molecular Design | Proposes novel derivatives with tailored properties. | Explores chemical space beyond existing knowledge. scholar9.com |

| Property Prediction | Forecasts electronic, physical, and material properties. | Accelerates screening of candidate molecules. youtube.com |

| Synthesis Planning | Predicts efficient and sustainable synthetic routes. | Optimizes reaction conditions and catalyst selection. rsc.org |

Expansion into Advanced Functional Materials with Tunable Properties

The structure of Benzoic acid, 4-(1,3-dithian-2-yl)phenol makes it an attractive building block, or monomer, for advanced functional materials. The presence of both a phenol and a carboxylic acid group allows for polymerization through esterification or other condensation reactions, leading to novel polyesters or polyamides.

The dithiane unit offers a unique point for post-polymerization modification. Cleavage of the dithiane rings within the polymer backbone could unmask aldehyde functionalities, creating a highly reactive polymer capable of undergoing further cross-linking or functionalization. This process allows for the tuning of material properties such as solubility, thermal stability, and chemical reactivity after the initial polymer has been formed. Research has shown that dithiane-containing compounds can be precursors to materials with interesting properties; for example, hexakis-[p-(1,3-dithian-2-yl)phenoxy]cyclotriphosphazene has been synthesized, demonstrating the viability of incorporating these units into larger molecular architectures. mdpi.com The resulting polymers from Benzoic acid, 4-(1,3-dithian-2-yl)phenol could find applications in areas such as responsive coatings, degradable plastics, or functional membranes.

Contributions to Sustainable Chemistry and Green Synthesis Initiatives

Future research should prioritize the alignment of synthetic and modification strategies for Benzoic acid, 4-(1,3-dithian-2-yl)phenol with the principles of green chemistry. This involves developing methods that minimize waste, reduce energy consumption, and utilize renewable feedstocks.

Key research directions include the development of catalytic systems that are efficient and recyclable, such as the tungstate sulfuric acid catalyst for dithiane formation. researchgate.net The use of environmentally benign solvents, particularly water, should be explored, as has been demonstrated for some thioacetalization reactions. organic-chemistry.org Furthermore, there is great potential in developing synthetic routes that start from bio-based benzoic acids. nih.gov Electrochemical methods also offer a green alternative, for example, in the synthesis of benzoic acids from CO2, which avoids the direct handling of hazardous gases like carbon monoxide. researchgate.netdiva-portal.org The conversion of the benzoic acid moiety to a phenol group can also be achieved under increasingly sustainable conditions, avoiding harsh reagents and high temperatures. orgsyn.orgresearchgate.net By focusing on these sustainable approaches, the synthesis and application of this versatile compound can be made more economically and environmentally viable.

Q & A

Q. What are the recommended synthetic routes for preparing benzoic acid derivatives with aromatic substituents, such as 4-(1,3-dithian-2-yl)phenol?

Methodological Answer: Synthesis of aromatic benzoic acid derivatives often involves multi-step reactions. For example, biphenyl can undergo Friedel-Crafts acylation to introduce acetyl groups, followed by bromination and Grignard reactions to append functional moieties. Oxidation of intermediates (e.g., 4-(4-acetylphenyl) benzoic acid) using agents like KMnO₄ or CrO₃ yields the final carboxylic acid. The dithianyl group can be introduced via nucleophilic substitution or thiol-ene chemistry. Characterization via -NMR and FT-IR is critical to confirm structural integrity . Total yields for such multi-step syntheses typically range from 7–10%, emphasizing the need for optimized reaction conditions .

Q. How can spectroscopic and crystallographic techniques resolve the structure of benzoic acid derivatives with complex substituents?

Methodological Answer:

- Spectroscopy : - and -NMR identify proton environments and carbon frameworks. For example, the phenolic -OH in 4-(1,3-dithian-2-yl)phenol appears as a broad peak (~10 ppm), while dithianyl protons resonate as multiplets (2.5–3.5 ppm). FT-IR confirms carboxylic acid (C=O stretch at ~1700 cm) and phenol (O-H stretch at ~3300 cm) functionalities .

- Crystallography : Single-crystal X-ray diffraction (using SHELX software) resolves bond lengths, angles, and spatial arrangement. SHELXL refines structures against high-resolution data, while SHELXD/SHELXE assist in phase determination for challenging crystals .

Q. How does the acidity of benzoic acid compare to phenolic derivatives like 4-(1,3-dithian-2-yl)phenol?

Methodological Answer: Benzoic acid (pKa ~4.2) is more acidic than phenol (pKa ~9.95) due to resonance stabilization of its conjugate base. Substitutents like the dithianyl group in 4-(1,3-dithian-2-yl)phenol alter acidity: electron-withdrawing groups (e.g., -SO) increase acidity, while electron-donating groups (e.g., -OCH) decrease it. Experimental determination via potentiometric titration in aqueous/organic solvents provides precise pKa values. Theoretical calculations (DFT) can predict trends by analyzing charge delocalization .

Advanced Research Questions

Q. How can researchers address conflicting spectroscopic data during the characterization of benzoic acid-phenol hybrids?

Methodological Answer: Contradictions in NMR or IR data often arise from tautomerism, dynamic exchange, or impurities. Strategies include:

- Variable Temperature NMR : Identifies dynamic processes (e.g., keto-enol tautomerism) by observing peak splitting at low temperatures.

- DEPT-135 and HSQC : Differentiate carbon types (CH, CH, CH) and correlate protons with carbons.

- X-ray Crystallography : Provides unambiguous structural confirmation, resolving ambiguities from solution-state spectroscopy .

Q. What experimental challenges arise in stabilizing the 1,3-dithianyl moiety during synthesis, and how can they be mitigated?

Methodological Answer: The 1,3-dithianyl group is sensitive to oxidation and acid/base conditions. Mitigation strategies:

- Inert Atmosphere : Use N/Ar to prevent oxidation of sulfur atoms.

- Mild Reducing Agents : Employ NaBH instead of LiAlH to avoid desulfurization.

- Protection/Deprotection : Temporarily mask the dithianyl group (e.g., as a thioether) during harsh reactions. Post-synthetic deprotection with BF-EtO regenerates the functional group .

Q. How can computational methods enhance the design of benzoic acid-phenol hybrids for targeted applications?

Methodological Answer:

- DFT Calculations : Predict electronic properties (HOMO/LUMO levels), acidity, and regioselectivity in substitution reactions.

- Molecular Dynamics (MD) : Simulate solvent effects on reactivity and stability.

- Docking Studies : Model interactions with biological targets (e.g., enzymes) for drug design. Software like Gaussian and AutoDock integrate experimental data to validate predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.